7BIO
Overview
Description
7BIO is a derivative of indirubin that triggers a rapid cell death process that is distinct from apoptosis and devoid of cytochrome c release or caspase activation. Furthermore, in contrast to other indirubin derivatives, this compound has only marginal activity against the classic indirubin targets, cyclin-dependent kinases and GSK3.1,2 Instead, this compound inhibits FLT3 (IC50 = 0.34 µM) and the dual-specificity tyrosine phosphorylation-regulated kinases, DYRK1A and DYRK2 (IC50s = 1.9 and 1.3 µM, respectively). It also inhibits Aurora B and C kinases with IC50 values of 4.6 and 0.7 µM, respectively.
Scientific Research Applications
Synthesis and Biological Activity : Rastogi, Sethi, Varma, and Tripathi (2009) explored the synthesis of thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and their antimicrobial potential, indicating the relevance of such compounds in microbial inhibition (Rastogi et al., 2009).
Crystal Structure and Hydrogen Bonding : Mphahlele (2018) conducted a study on the crystal structure and hydrogen bonding of derivatives of bromoindoles, highlighting the importance of structural studies in understanding molecular interactions (Mphahlele, 2018).
Palladium-Catalysed Double Carbonylation : Takács et al. (2016) investigated the functionalization of indole at C-5 or C-7 via palladium-catalysed double carbonylation, providing insights into synthetic methods for indole derivatives (Takács et al., 2016).
Synthesis of Indole Derivatives : Wei (2011) synthesized 3-hydroxyl-bromo indole derivatives, which have significant applications in industry and medicine (Wei, 2011).
Brominated Tryptophan Alkaloids : Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, revealing their potential in inhibiting bacterial growth (Segraves & Crews, 2005).
Amine-Induced Rearrangements : Sanchez and Parcell (1990) explored the amine-induced rearrangements of bromo-1-(1H-indol-3-yl) propanones, which can lead to new routes for synthesizing indole derivatives (Sanchez & Parcell, 1990).
Synthons for Polycarbo-Substituted Indoles : Mmonwa and Mphahlele (2016) discussed the use of bromo-iodoacetophenone and benzamide as synthons for novel indole derivatives, highlighting their role in heterocyclic compound synthesis (Mmonwa & Mphahlele, 2016).
Valuable Bromo-5,6-Dimethoxyindole Building Blocks : Huleatt et al. (2008) reported on the synthesis of bromo and dibrominated indole derivatives, useful in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
Fluorescent Indole Derivatives and Anion Interaction : Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids, which have potential as fluorescent probes (Pereira et al., 2010).
Synthesis of 3-Bromo-2-Hydroxy-1-Tosylazaindolines : Yamada et al. (2021) developed a method for synthesizing 3-bromo-2-hydroxy-1-tosylazaindolines, useful in creating biologically active azaindole derivatives (Yamada et al., 2021).
Mechanism of Action
- The compound likely interacts with specific cellular components, leading to downstream effects that contribute to cell death .
- Its rapid cell death induction distinguishes it from other indirubins that primarily inhibit kinases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one is known to interact with various enzymes, proteins, and other biomolecules. Indole derivatives, such as 7BIO, have been found to bind with high affinity to multiple receptors . These interactions play a crucial role in the compound’s involvement in various biochemical reactions.
Cellular Effects
The effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one on cells are diverse and significant. It has been reported that indole derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can vary with different dosages in animal models. Studies have shown promising results in preclinical studies as a potential anticancer agent.
Metabolic Pathways
7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one within cells and tissues are critical aspects of its biochemical profile. It is known to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMACPDEJIEMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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